Iodoproxyfan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodoproxyfan typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 4-iodophenol, undergoes a reaction with 3-bromopropylamine to form 3-(4-iodophenyl)propylamine.
Ether Formation: This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde under basic conditions to form the final product, this compound.
The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Iodoproxyfan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the imidazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Oxidized forms of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Scientific Research Applications
Iodoproxyfan has a wide range of applications in scientific research:
Mechanism of Action
Iodoproxyfan exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors. This binding inhibits the action of endogenous histamine, thereby modulating neurotransmitter release in the brain. The molecular targets include the histamine H3 receptors located in various brain regions, influencing pathways involved in wakefulness, appetite, and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Thioperamide: Another histamine H3 receptor antagonist, but less selective compared to iodoproxyfan.
Clobenpropit: A potent H3 receptor antagonist with a different chemical structure.
Iodophenpropit: Similar in function but differs in its binding affinity and selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency for histamine H3 receptors. This makes it a valuable tool in research for precisely targeting these receptors without significant off-target effects .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
152028-96-1 |
---|---|
Molecular Formula |
C13H15IN2O |
Molecular Weight |
342.18 g/mol |
IUPAC Name |
5-[3-[(4-iodophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15IN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChI Key |
DCQNAFOCXVCDLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
Canonical SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
152028-96-1 | |
Synonyms |
(125I)iodoproxyfan 3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)methyl ether iodoproxyfan |
Origin of Product |
United States |
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